Enhanced Electrophilicity and Synthetic Efficiency vs. Non-Halogenated 3-Phenylpropanoyl Chloride
The presence of the electron-withdrawing α-bromo group in 2-bromo-3-phenylpropanoyl chloride substantially increases the electrophilicity of the adjacent carbonyl carbon, resulting in faster nucleophilic acyl substitution kinetics compared to the non-halogenated 3-phenylpropanoyl chloride . While direct rate constants are not published for this specific pair, studies on related α-haloacyl systems demonstrate that α-bromo acyl chlorides react with nucleophiles 1.45–1.5 times faster than their α-chloro counterparts, and significantly faster than non-halogenated acyl chlorides [1]. This translates to reduced reaction times and milder conditions in synthetic applications, a critical advantage for process efficiency .
| Evidence Dimension | Relative Electrophilicity and Reaction Rate |
|---|---|
| Target Compound Data | α-Bromo substituent enhances carbonyl electrophilicity; class-level rate acceleration of 1.45–1.5× vs. α-chloro [1] |
| Comparator Or Baseline | 3-Phenylpropanoyl chloride (CAS 645-45-4): lacks α-halogen; lower electrophilicity |
| Quantified Difference | Estimated rate enhancement of >1.5× in nucleophilic acyl substitution; precise rate constant not reported |
| Conditions | General nucleophilic acyl substitution; class inference from α-alkyl-α-haloacetic acid studies |
Why This Matters
This enhanced reactivity enables faster reaction times and the use of milder nucleophiles, improving synthetic throughput and expanding the scope of accessible derivatives.
- [1] Journals of YSU. (2002). Investigation of Reaction Ability of α-Halogenocarbonic Acids with Unsaturated Alcohols. Chemistry and Biology, 36(1), 15-20. View Source
